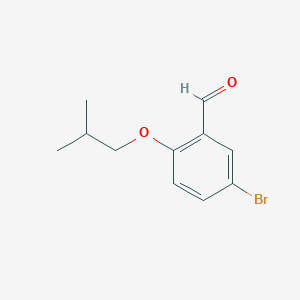

5-Bromo-2-isobutoxybenzaldehyde

Overview

Description

5-Bromo-2-isobutoxybenzaldehyde (BIBA) is a chemical compound with the molecular formula C11H13BrO2 . It is widely used in various fields of research and industry due to its unique physical and chemical properties.

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-isobutoxybenzaldehyde consists of a benzene ring substituted with a bromine atom, an isobutoxy group, and an aldehyde group . The bromine atom adds electron-withdrawing character, which can influence the compound’s reactivity.Scientific Research Applications

Proteomics Research

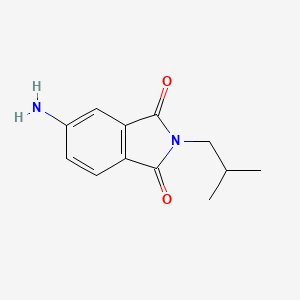

5-Bromo-2-isobutoxybenzaldehyde: is utilized in proteomics research due to its potential in modifying proteins for analytical purposes . Its reactivity with amino groups can be exploited to label or immobilize proteins, aiding in the identification and quantification of complex protein mixtures.

Synthesis of Benzimidazole Derivatives

This compound serves as a precursor in the synthesis of 5-bromo-2-aryl benzimidazole derivatives . These derivatives have been studied for their α-glucosidase inhibitory activities, which are significant in the development of treatments for diseases like diabetes .

Molecular Docking Studies

The structural properties of 5-Bromo-2-isobutoxybenzaldehyde make it suitable for molecular docking studies. Researchers use it to model interactions with biological targets, which is crucial for drug design and discovery processes .

Analytical Chemistry Applications

Due to its distinct chemical structure, 5-Bromo-2-isobutoxybenzaldehyde can be used in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques are essential for the qualitative and quantitative analysis of chemical compounds .

properties

IUPAC Name |

5-bromo-2-(2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEZMIFLPKGDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359600 | |

| Record name | 5-bromo-2-isobutoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-isobutoxybenzaldehyde | |

CAS RN |

222315-01-7 | |

| Record name | 5-bromo-2-isobutoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-](/img/structure/B1268708.png)

![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)